molecular formula C22H28N2O4S B11104802 5-Methyl-2-(propan-2-yl)cyclohexyl [(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetate

5-Methyl-2-(propan-2-yl)cyclohexyl [(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetate

Cat. No.: B11104802
M. Wt: 416.5 g/mol
InChI Key: YTGBKFXXDWLPFE-UHFFFAOYSA-N
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Description

2-ISOPROPYL-5-METHYLCYCLOHEXYL 2-[(4,6-DIOXO-5-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)SULFANYL]ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexyl ring substituted with isopropyl and methyl groups, and an acetate moiety linked to a pyrimidinyl sulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ISOPROPYL-5-METHYLCYCLOHEXYL 2-[(4,6-DIOXO-5-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)SULFANYL]ACETATE typically involves multiple steps, starting with the preparation of the cyclohexyl ring system This can be achieved through the hydrogenation of aromatic precursors or cyclization reactions

The pyrimidinyl sulfanyl group is synthesized separately, often starting from pyrimidine derivatives and incorporating the sulfanyl group through nucleophilic substitution reactions. The final step involves esterification to link the acetate moiety to the cyclohexyl ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and scaling up the synthesis using bulk chemicals and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-ISOPROPYL-5-METHYLCYCLOHEXYL 2-[(4,6-DIOXO-5-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)SULFANYL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

2-ISOPROPYL-5-METHYLCYCLOHEXYL 2-[(4,6-DIOXO-5-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)SULFANYL]ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-ISOPROPYL-5-METHYLCYCLOHEXYL 2-[(4,6-DIOXO-5-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)SULFANYL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-ISOPROPYL-5-METHYLCYCLOHEXYL ACETATE
  • 2-ISOPROPYL-5-METHYLCYCLOHEXYL METHANESULFONATE
  • 2-ISOPROPYL-5-METHYLCYCLOHEXYL TRIFLUOROACETATE

Uniqueness

2-ISOPROPYL-5-METHYLCYCLOHEXYL 2-[(4,6-DIOXO-5-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)SULFANYL]ACETATE is unique due to its combination of a cyclohexyl ring with isopropyl and methyl substitutions, an acetate moiety, and a pyrimidinyl sulfanyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-[(4,6-dioxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C22H28N2O4S/c1-13(2)16-10-9-14(3)11-17(16)28-18(25)12-29-22-23-20(26)19(21(27)24-22)15-7-5-4-6-8-15/h4-8,13-14,16-17,19H,9-12H2,1-3H3,(H,23,24,26,27)

InChI Key

YTGBKFXXDWLPFE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)CSC2=NC(=O)C(C(=O)N2)C3=CC=CC=C3)C(C)C

Origin of Product

United States

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